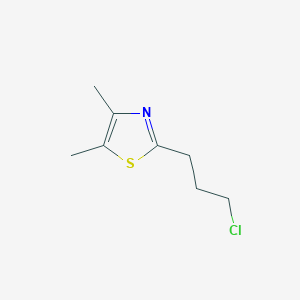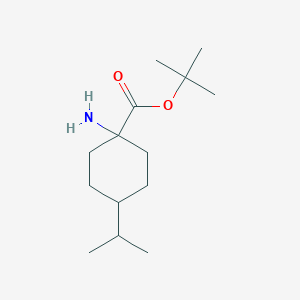![molecular formula C11H17NO B13190944 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1-oxaspiro[26]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:
Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction. A suitable leaving group on the spirocyclic ring is replaced by a cyanide ion (CN⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors provide controlled environments for the cyclization and substitution reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products
Oxidation: Products may include 6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid or 6-Ethyl-1-oxaspiro[2.6]nonane-2-one.
Reduction: The major product is 6-Ethyl-1-oxaspiro[2.6]nonane-2-amine.
Substitution: Products depend on the nucleophile used, such as 6-Ethyl-1-oxaspiro[2.6]nonane-2-azide or 6-Ethyl-1-oxaspiro[2.6]nonane-2-methanol.
Applications De Recherche Scientifique
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Ethyl-1-oxaspiro[2.6]nonane-2-amine: Similar structure but with an amine group instead of a nitrile group.
6-Ethyl-1-oxaspiro[2.6]nonane-2-azide: Similar structure but with an azide group instead of a nitrile group.
Uniqueness
6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its combination of a spirocyclic ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
6-ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-9-4-3-6-11(7-5-9)10(8-12)13-11/h9-10H,2-7H2,1H3 |
Clé InChI |
PJXZKGFNDRFMHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC2(CC1)C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)

![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)



![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)



